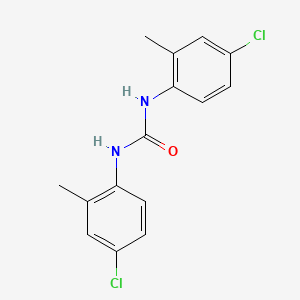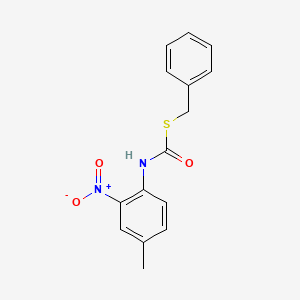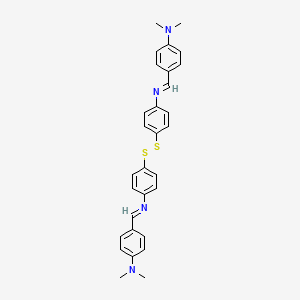
4,4'-Dithiobis(N-(4-dimethylaminobenzylidene)aniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) is a chemical compound with the molecular formula C30H30N4S2 and a molecular weight of 510.728 g/mol This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a disulfide bond
准备方法
The synthesis of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) typically involves the reaction of 4-dimethylaminobenzaldehyde with aniline derivatives in the presence of a disulfide compound. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the disulfide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
作用机制
The mechanism of action of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) involves its ability to form and break disulfide bonds. This property allows it to interact with thiol-containing molecules, such as cysteine residues in proteins. The compound can modulate the activity of enzymes and other proteins by altering their disulfide bond patterns, affecting their structure and function .
相似化合物的比较
Similar compounds to 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) include:
4,4’-Dithiobis(N-(4-methylbenzylidene)aniline): This compound has a similar structure but with a methyl group instead of a dimethylamino group.
4,4’-Dithiobis(N-(4-acetamidobenzylidene)aniline): This variant includes an acetamido group, which can influence its reactivity and applications.
The uniqueness of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) lies in its dimethylamino groups, which can enhance its electron-donating properties and affect its reactivity in chemical reactions.
属性
CAS 编号 |
3430-52-2 |
|---|---|
分子式 |
C30H30N4S2 |
分子量 |
510.7 g/mol |
IUPAC 名称 |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4S2/c1-33(2)27-13-5-23(6-14-27)21-31-25-9-17-29(18-10-25)35-36-30-19-11-26(12-20-30)32-22-24-7-15-28(16-8-24)34(3)4/h5-22H,1-4H3 |
InChI 键 |
HKOMVPIVHSPJQP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


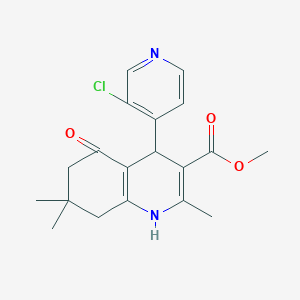
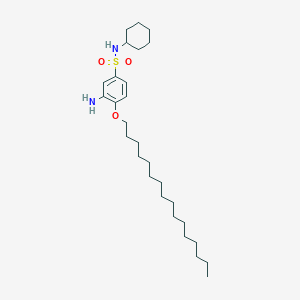

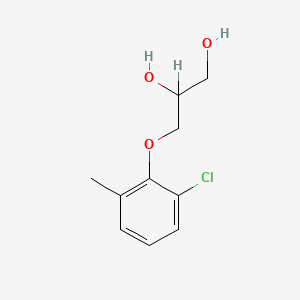
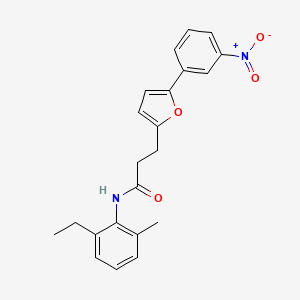

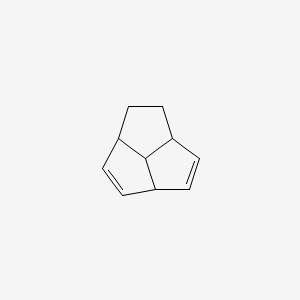
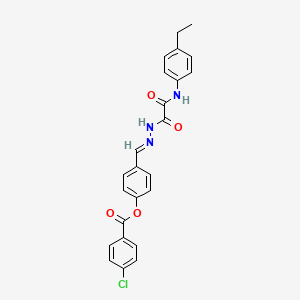
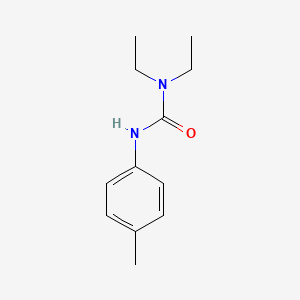
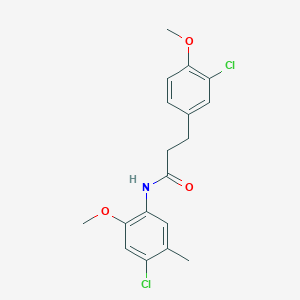
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
